7-(4-Acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 93594-20-8

7-(4-Acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Catalog Number: EVT-2508447
CAS Number: 93594-20-8
Molecular Formula: C19H20FN3O4
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid)

  • Compound Description: Ciprofloxacin is a broad-spectrum fluoroquinolone antibacterial agent. [] It is frequently used as a reference compound for comparing the antibacterial activity of newly synthesized fluoroquinolones. [, , , ]

Norfloxacin (1-Ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid)

  • Compound Description: Norfloxacin is a fluoroquinolone antibacterial agent used to treat various bacterial infections. [] It's often used as a comparator to assess the antibacterial activity of newly synthesized compounds. []

8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound is a newly synthesized fluoroquinolone derivative with promising antibacterial activity. [] It exhibits strong activity against four bacterial cell strains, comparable to Clinafloxacin and exceeding Norfloxacin. []

7-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound is a derivative of 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with a (1,3-benzodioxol-5-yl)methyl substituent on the piperazine ring. [] The crystal structure of this compound reveals intermolecular interactions. []

1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound is a derivative of ciprofloxacin with a nitroso group at the piperazine ring's 4-position. [] The crystal structure highlights stabilizing intermolecular interactions. []

1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound is a derivative of 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with a formyl group at the piperazine ring's 4-position. [, ] The crystal structure of this compound has been reported. [, ]

7-(4-(Aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304)

  • Compound Description: LB20304 is a novel fluoroquinolone antibacterial agent with potent activity against various Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [] It exhibits a favorable pharmacokinetic profile and good physical properties. []

1-Cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid derivatives

  • Compound Description: These compounds are a series of fluoroquinolone derivatives designed and synthesized with increasing bulk at the C-7 position of the core 6-fluoroquinolone scaffold. [] Some compounds in this series exhibited antimicrobial activity comparable to ciprofloxacin. []

9. 1-Cyclopropyl-7-[4-(2,6-dimethylpyrimidin-2-yl-diazenyl)-piperzin-1-yl]-6-fluoro-4-oxo1,4-dihydroquinolone-3-carboxylic acid and its 1,3-dione derivatives* Compound Description: This series of compounds includes a parent compound and its 1,3-dione derivatives, all featuring a 2,6-dimethylpyrimidin-2-yl-diazenyl group at the piperazine ring's 4-position. [] Some compounds exhibited promising in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, surpassing the reference drug ciprofloxacin in certain cases. []* Relevance: These compounds share the core structure of 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid with the target compound. The structural difference lies in the substituent at the piperazine ring's 4-position. While the target compound has an acetyl group, this series features a larger 2,6-dimethylpyrimidin-2-yl-diazenyl group.

(E)-1-Cyclopropyl-6-fluoro-7-(4-(4-(2-isonicotinoylhydrazinyl)-6-(2-(4-substituted-benzylidene)hydrazinyl-1,3,5,-triazin-2-yl)-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound is a complex fluoroquinolone derivative synthesized using conventional methods. [] It includes a bulky substituent at the piperazine ring's 4-position, incorporating isonicotinoylhydrazinyl and benzylidenehydrazinyl-triazine moieties. [] Its antifungal and antibacterial activities have been investigated. []

(E)-7-(3-(2-amino-1-fluoroethylidene)piperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid prodrugs

  • Compound Description: This series comprises prodrugs of (E)-7-(3-(2-amino-1-fluoroethylidene)piperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, designed to combat pathogenic microorganisms, particularly resistant strains. []

1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound is a derivative of norfloxacin, formed by the formylation reaction with N,N-dimethylformamide (DMF). [] Its crystal structure reveals intermolecular interactions. []

7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This newly synthesized fluoroquinolone derivative demonstrates good antibacterial activity against both standard and resistant Gram-positive bacterial strains. []

15. 7-((3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidine-1-yl)-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid* Compound Description: This compound is a fluoroquinolone derivative with known hydrochloride crystals, hydrochloride hydrate crystals, and methane sulfonate crystals. These crystal forms exhibit reduced light sensitivity, improved preservation safety, and higher water solubility compared to the free form. []* Relevance: While this compound shares the core structure of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with the target compound, it has distinct substituents at the N1 and C7 positions. Unlike the target compound's cyclopropyl group at N1 and 4-acetylpiperazin-1-yl group at C7, this compound features a 2-fluoroethyl group at N1 and a (3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidine-1-yl group at C7.

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride

  • Compound Description: This compound, a potent quinolonecarboxylic acid antibacterial agent, has been synthesized in its enantiomerically pure forms. [] The S-(+) enantiomer exhibits significantly higher in vitro and in vivo activity against various bacteria compared to the racemate. []

2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline}carboxamido-1,3-thiazolidin-4-ones

  • Compound Description: These compounds are a series of 1,3-thiazolidin-4-one derivatives synthesized from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid. [] These derivatives demonstrated potent antibacterial and antifungal activity in vitro, with some exhibiting superior activity compared to standard drugs like ampicillin. []

1-Butyl-6-fluoro-7-morpholino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid thiosemicarbazide derivatives

  • Compound Description: This series of compounds includes the thiosemicarbazide derivative of 1-butyl-6-fluoro-7-morpholino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, its heterocyclic derivatives (1,3,4-thiadiazole and 1,2,4-triazole), and a maleimide-modified 1,2,4-triazole derivative. [] The compounds were synthesized and evaluated for their antitrypanosomal activity and toxicity. []

1-Cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diaza-spiro[3.4]oct-6-yl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid aspartic acid salt

  • Compound Description: This compound is an aspartic acid salt of a 1,8-naphthyridine-based fluoroquinolone derivative. [, ] It exhibits improved physicochemical properties, including enhanced solubility and stability, compared to its phosphate or hydrochloride salts, making it suitable for use as an antimicrobial agent in food and medicine. []

7-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives

  • Compound Description: This series of novel fluoroquinolones exhibits good potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). [] Compound 9g within this series demonstrates superior potency against specific strains of S. pneumoniae, K. pneumoniae, and P. aeruginosa compared to gemifloxacin, moxifloxacin, gatifloxacin, and levofloxacin. []

5-amino-1-cyclopropyl-7-[(3R,5S)3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (ACA)

  • Compound Description: ACA is a fluoroquinolone derivative that acts as a good adsorption inhibitor for mild steel corrosion in phosphoric acid solutions. [] Its adsorption onto the metal surface is spontaneous and likely occurs through a physical adsorption mechanism. []
  • Compound Description: These are derivatives of 1,8-naphthyridine-3-carboxylic acid with variations in the N1 substituent (cyclopropyl or ethyl) and a sulfinyl or sulfonyl group at the C7 position. [] These compounds were synthesized and further reacted to generate 7-(1-pyrrolidinyl)- and 7-(1-piperidinyl)-1,8-naphthyridine derivatives. [] Enoxacin, a potent antibacterial agent, was also synthesized using a similar synthetic route. []
  • Compound Description: These compounds are key intermediates in the synthesis of quinolone antibacterial agents, including ciprofloxacin. [] They serve as precursors for introducing various substituents at the C7 position to generate a diverse range of fluoroquinolone antibiotics.
  • Compound Description: These are derivatives of 1,8-naphthyridine-3-carboxylic acid with a cyclopropyl group at N1, a piperazinyl group at C7, and different substituents at the C5 position (hydroxymethyl or formyl). [] These compounds were synthesized and evaluated for their potential antibacterial properties. []
  • Compound Description: This series of compounds involves variations in the substituent at the C7 position (fluorine, chlorine, or 4-methylpiperazin-1-yl) of the ethyl 1-amino-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold. [] These compounds were investigated for their reactivity with mono- and di-ketones to explore new synthetic routes for generating tricyclic 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives. []

Properties

CAS Number

93594-20-8

Product Name

7-(4-Acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H20FN3O4

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C19H20FN3O4/c1-11(24)21-4-6-22(7-5-21)17-9-16-13(8-15(17)20)18(25)14(19(26)27)10-23(16)12-2-3-12/h8-10,12H,2-7H2,1H3,(H,26,27)

InChI Key

VIISGXFPKLOPRI-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F

Solubility

soluble

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.